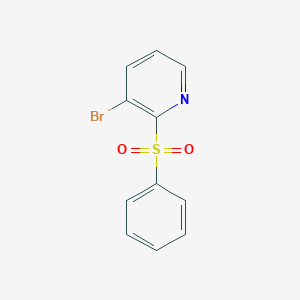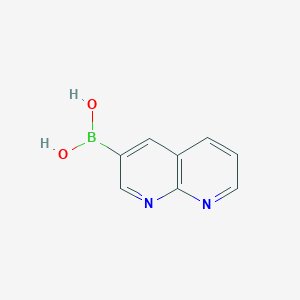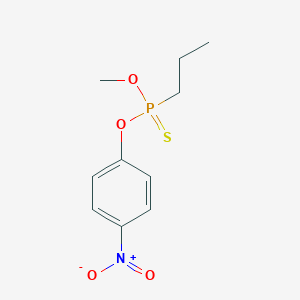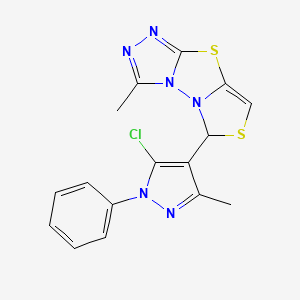
3-Bromo-2-(phenylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(phenylsulfonyl)pyridine: is an organic compound with the molecular formula C11H8BrNO2S It is a derivative of pyridine, substituted with a bromine atom at the third position and a phenylsulfonyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(phenylsulfonyl)pyridine typically involves the bromination of 2-(phenylsulfonyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-2-(phenylsulfonyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield 3-azido-2-(phenylsulfonyl)pyridine.
Coupling Reactions: Products are typically biaryl compounds, where the pyridine ring is connected to another aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-(phenylsulfonyl)pyridine is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology and Medicine:
Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action for 3-Bromo-2-(phenylsulfonyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or coupling reactions. The phenylsulfonyl group can also influence the reactivity of the pyridine ring by withdrawing electron density, thus affecting the overall reactivity of the compound.
Comparación Con Compuestos Similares
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a phenylsulfonyl group.
2-(Phenylsulfonyl)pyridine: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
Uniqueness: 3-Bromo-2-(phenylsulfonyl)pyridine is unique due to the presence of both the bromine atom and the phenylsulfonyl group, which together enhance its reactivity and make it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
950693-95-5 |
|---|---|
Fórmula molecular |
C11H8BrNO2S |
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-3-bromopyridine |
InChI |
InChI=1S/C11H8BrNO2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
AHNKORKLONCCJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)
![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)





![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
![Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate](/img/structure/B12633827.png)


